molecular formula C19H22N2O2 B278390 2,4-dimethyl-N-{4-[(2-methylpropanoyl)amino]phenyl}benzamide

2,4-dimethyl-N-{4-[(2-methylpropanoyl)amino]phenyl}benzamide

Cat. No. B278390
M. Wt: 310.4 g/mol
InChI Key: UPHLNLHLBWPPRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-N-{4-[(2-methylpropanoyl)amino]phenyl}benzamide, also known as DPNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of benzamides and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-{4-[(2-methylpropanoyl)amino]phenyl}benzamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. Additionally, 2,4-dimethyl-N-{4-[(2-methylpropanoyl)amino]phenyl}benzamide has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
2,4-dimethyl-N-{4-[(2-methylpropanoyl)amino]phenyl}benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, which make it a promising candidate for the treatment of inflammatory conditions such as arthritis and fever. Additionally, 2,4-dimethyl-N-{4-[(2-methylpropanoyl)amino]phenyl}benzamide has been shown to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 2,4-dimethyl-N-{4-[(2-methylpropanoyl)amino]phenyl}benzamide in lab experiments include its well-characterized chemical structure, its wide range of biological activities, and its potential applications in the treatment of various diseases. However, there are also some limitations to using 2,4-dimethyl-N-{4-[(2-methylpropanoyl)amino]phenyl}benzamide in lab experiments, including its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 2,4-dimethyl-N-{4-[(2-methylpropanoyl)amino]phenyl}benzamide. One potential area of research is the development of new synthetic methods for the production of 2,4-dimethyl-N-{4-[(2-methylpropanoyl)amino]phenyl}benzamide, which could improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of 2,4-dimethyl-N-{4-[(2-methylpropanoyl)amino]phenyl}benzamide and to identify its molecular targets. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 2,4-dimethyl-N-{4-[(2-methylpropanoyl)amino]phenyl}benzamide as a potential therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 2,4-dimethyl-N-{4-[(2-methylpropanoyl)amino]phenyl}benzamide involves the reaction of 2,4-dimethylbenzoyl chloride with 4-[(2-methylpropanoyl)amino]aniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2,4-dimethyl-N-{4-[(2-methylpropanoyl)amino]phenyl}benzamide.

Scientific Research Applications

2,4-dimethyl-N-{4-[(2-methylpropanoyl)amino]phenyl}benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, 2,4-dimethyl-N-{4-[(2-methylpropanoyl)amino]phenyl}benzamide has been shown to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

2,4-dimethyl-N-[4-(2-methylpropanoylamino)phenyl]benzamide

InChI

InChI=1S/C19H22N2O2/c1-12(2)18(22)20-15-6-8-16(9-7-15)21-19(23)17-10-5-13(3)11-14(17)4/h5-12H,1-4H3,(H,20,22)(H,21,23)

InChI Key

UPHLNLHLBWPPRP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C)C

Origin of Product

United States

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